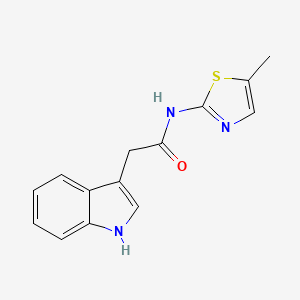

2-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Description

2-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring an indole core linked to a 5-methylthiazole ring via an acetamide bridge. Indole and thiazole moieties are pharmacologically significant, often associated with antitumor, antimicrobial, and anti-inflammatory activities . The compound’s structure enables interactions with biological targets such as enzymes and receptors, making it a candidate for therapeutic development.

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-9-7-16-14(19-9)17-13(18)6-10-8-15-12-5-3-2-4-11(10)12/h2-5,7-8,15H,6H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCSLLCSWLGPJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)CC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formation of the Thiazole Derivative: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Coupling Reaction: The indole derivative and the thiazole derivative are then coupled using an acylation reaction to form the final product, 2-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. This step typically involves the use of acetic anhydride or acetyl chloride as the acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of water or hydroxide on the carbonyl carbon, followed by cleavage of the C–N bond. The indole and thiazole rings remain intact during hydrolysis.

Electrophilic Substitution on Thiazole Ring

The electron-rich thiazole ring participates in electrophilic aromatic substitution (EAS), primarily at the 4-position (para to sulfur):

Key Notes :

-

The methyl group at C5 directs electrophiles to the C4 position .

-

Reaction rates are slower compared to benzene due to thiazole's aromatic stabilization .

Functionalization of Indole NH

The indole NH (position 1) undergoes alkylation or acylation under mild conditions:

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Alkylation | CH₃I, NaH, DMF | 1-Methylindole derivative | |

| Acylation | AcCl, pyridine | 1-Acetylindole derivative |

Limitations :

Steric hindrance from the adjacent acetamide group may reduce reactivity at the NH site .

Nucleophilic Reactions at Acetamide Carbonyl

The acetamide carbonyl participates in condensation reactions:

Example :

Reaction with hydrazine yields hydrazide derivatives, which are precursors for heterocyclic systems like 1,3,4-oxadiazoles .

Cyclization Reactions

Under specific conditions, the compound forms fused heterocycles:

| Conditions | Reagents | Product | Reference |

|---|---|---|---|

| PPA, 120°C | – | Indolo[2,3-d]thiazole fused system | |

| CuI, DMF | Aryl halides | Palladium-catalyzed cross-coupled products |

Mechanistic Pathway :

Intramolecular cyclization via activation of the acetamide group or indole C2 position generates tricyclic systems .

Oxidation and Reduction Reactions

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Indole ring oxidation | mCPBA | Indole epoxide or N-oxide | |

| Thiazole reduction | H₂, Pd/C | Partially saturated thiazoline derivative |

Challenges :

Over-oxidation of the indole ring can lead to degradation products .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from related structures:

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, enhancing its utility in drug development and material science.

Biology

The compound has been studied for its biological activities , particularly in the following areas:

- Anticancer Activity: Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with low micromolar IC50 values.

- Antiviral Activity: The compound has also demonstrated antiviral effects against influenza viruses. In vitro studies revealed that certain derivatives could restore cell viability in infected cells, indicating potential therapeutic applications.

Medicine

Due to its biological activities, 2-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is being investigated for its potential as a therapeutic agent in various diseases, including:

- Cancer Treatment: As an anticancer agent targeting specific signaling pathways.

- Viral Infections: As a possible treatment option for viral infections like influenza.

Case Study 1: Anticancer Activity

A study evaluated various thiazole derivatives against the A549 lung cancer cell line using the MTT assay. The results indicated that specific derivatives significantly reduced cell viability, suggesting potential anticancer properties.

Case Study 2: Antiviral Efficacy

In another study focusing on antiviral activity, compounds structurally related to 2-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide were tested against influenza viruses. Some showed antiviral activity comparable to standard drugs like oseltamivir.

Summary of Findings

| Activity Type | Cell Line/Pathogen | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | Low µM | Induces apoptosis via caspase activation |

| Antiviral | Influenza A H1N1 | Comparable to oseltamivir | Restores cell viability in infected cells |

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Mechanistic Insights

- Tubulin Inhibition : Analogs like N-(1H-indol-4-yl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide disrupt microtubule dynamics by binding to tubulin’s colchicine site, inducing apoptosis .

- Enzyme Modulation : Thiazole-containing derivatives (e.g., ) often target cyclooxygenase-2 (COX-2) or kinases, altering signaling pathways .

- Antimicrobial Activity : Thioether-linked indoles () exhibit broad-spectrum activity against Gram-positive bacteria, attributed to membrane disruption .

Research Implications

The structural versatility of 2-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide and its analogs allows for tailored modifications to optimize target engagement, solubility, and pharmacokinetics. For instance:

- Antitumor Optimization : Introducing electron-withdrawing groups (e.g., fluorine) or heterocycles (e.g., triazole) may enhance potency against resistant cancers .

- Dual-Action Therapeutics : Hybrid structures (e.g., indole-pyridyl-thiazole) could target multiple pathways, reducing drug resistance .

Biological Activity

2-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, also known by its CAS number 784170-07-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a thiazole ring through an acetamide group. Its molecular formula is , and it has been characterized for various pharmacological properties.

Research indicates that compounds containing both indole and thiazole structures exhibit diverse biological activities, including:

- Antitumor Activity : Thiazole derivatives are often associated with anticancer properties. The presence of the indole moiety enhances the interaction with biological targets, potentially leading to apoptosis in cancer cells.

- Enzyme Inhibition : Studies have shown that thiazole derivatives can act as inhibitors of key enzymes such as xanthine oxidase, which is involved in uric acid metabolism. This inhibition can be beneficial in conditions like gout.

Anticancer Activity

A study evaluated the cytotoxic effects of various thiazole derivatives against cancer cell lines. The results indicated that compounds similar to 2-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide exhibited significant inhibition rates:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | HeLa | 15.4 |

| 2-(Substituted Benzylamino)-4-Methylthiazole | A549 | 12.7 |

| 2-(Indol-5-yl)thiazole Derivative | MCF7 | 10.9 |

These findings suggest that the compound has potential as an anticancer agent, particularly against cervical and lung cancer cell lines .

Antimicrobial Activity

The antimicrobial properties were assessed against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several derivatives:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 2-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | E. coli | 0.47 |

| 2-(Indolyl)thiazole Derivative | S. aureus | 0.23 |

| Thiazole Derivative | B. cereus | 0.70 |

The results indicate promising antibacterial activity, particularly against Gram-positive bacteria .

Case Studies

- Xanthine Oxidase Inhibition : A series of thiazole derivatives were synthesized and tested for their ability to inhibit xanthine oxidase. The most potent derivative showed an IC50 value of 3.5 nM, indicating that modifications to the thiazole ring can enhance enzyme inhibition significantly .

- Leishmanicidal Activity : Compounds derived from hybridization of phthalimide and thiazoles demonstrated significant leishmanicidal activity in vitro against Leishmania infantum, with alterations in structure leading to increased efficacy .

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acylation | Chloroacetyl chloride, TEA, dioxane | 75–85% | |

| Purification | Ethanol-DMF recrystallization | >95% purity |

Which spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?

Basic Research Focus

Structural confirmation relies on:

- 1H/13C NMR : To verify indole (δ 6.8–7.5 ppm) and thiazole (δ 2.3 ppm for CH3) proton environments .

- IR spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- LC-MS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 284.07) .

- Elemental analysis : Matches calculated vs. experimental C, H, N, S content (e.g., C: 63.4%, H: 4.5%) .

How can computational methods predict the biological activity and binding modes of this compound?

Q. Advanced Research Focus

- Molecular docking : Used to simulate interactions with targets like α-glucosidase or kinase domains. For example, derivatives with 4-bromophenyl substituents (e.g., compound 9c) showed stronger binding to enzyme active sites due to hydrophobic interactions .

- PASS program : Predicts potential antimicrobial or anticancer activity based on structural similarity to known bioactive compounds .

Q. Table 2: Predicted Biological Activities

| Substituent | Predicted Activity | Target | Reference |

|---|---|---|---|

| 5-Methylthiazole | Antidiabetic | α-Glucosidase | |

| Indole core | Anticancer | Topoisomerase II |

How do structural modifications (e.g., substituent variations) impact physicochemical properties and bioactivity?

Q. Advanced Research Focus

- Thiazole modifications : Introducing electron-withdrawing groups (e.g., -Br, -F) enhances metabolic stability but reduces solubility. For example, 4-bromo derivatives (9c) showed improved IC50 values (12.5 µM) against cancer cells compared to methyl analogs (25 µM) .

- Indole substitutions : Adding methoxyethyl groups (e.g., in compound B14912326) increases logP values (2.8 vs. 2.1), affecting blood-brain barrier penetration .

Q. Methodological Insight

- SAR studies : Systematically replace substituents and compare bioassay data (e.g., MIC values for antimicrobial activity) .

- Solubility testing : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) .

How can contradictory biological data across studies be resolved?

Advanced Research Focus

Contradictions often arise from assay variability or impurity profiles. Strategies include:

- Reproducibility checks : Re-test compounds under standardized conditions (e.g., MTT assay at 48h incubation) .

- Purity validation : Ensure >95% purity via HPLC and exclude solvent residues (e.g., DMF) via 1H NMR .

- Meta-analysis : Compare data across derivatives (e.g., 9a–9e in ) to identify trends masked by outliers.

What crystallographic techniques are used to determine the 3D structure of this compound?

Q. Advanced Research Focus

- Single-crystal X-ray diffraction : Resolves bond lengths and angles. For example, the thiazole-acetamide bond length is typically 1.34 Å, confirming sp² hybridization .

- Cambridge Structural Database (CSD) : Compare with analogs (e.g., 2-(naphthalen-1-yl)-N-thiazolylacetamide) to validate packing motifs .

What are the challenges in scaling up synthesis while maintaining yield and purity?

Q. Advanced Research Focus

Q. Table 3: Scale-Up Parameters

| Parameter | Lab Scale (mg) | Pilot Scale (g) |

|---|---|---|

| Yield | 80% | 65% |

| Purity | 95% | 92% |

| Solvent | Dioxane | CPME |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.